molecular formula C13H18O B1307498 1-(4-Sec-butylphenyl)propan-1-one CAS No. 96187-76-7

1-(4-Sec-butylphenyl)propan-1-one

Cat. No.: B1307498
CAS No.: 96187-76-7
M. Wt: 190.28 g/mol
InChI Key: VWABVQRCRFXTAT-UHFFFAOYSA-N
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Description

Overview of Aryl Ketones and Propanones

Aryl ketones are a class of ketones where the carbonyl group (C=O) is directly bonded to at least one aromatic ring. cerritos.edu These compounds, including simple structures like acetophenone (B1666503) and propiophenone (B1677668), are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. cerritos.edu The presence of the aromatic ring influences the reactivity of the carbonyl group through electronic effects, distinguishing them from simple aliphatic ketones. The synthesis of aryl ketones is most classically achieved through the Friedel-Crafts acylation of an aromatic ring. prepchem.com

Propanone, commonly known as acetone, is the simplest ketone, with the formula (CH₃)₂CO. spectrabase.com The term "propanone" in a chemical name indicates a three-carbon chain as the basis for the ketone. nih.gov While acetone is propan-2-one, the compound of interest, 1-(4-sec-butylphenyl)propan-1-one, is a derivative of propan-1-one. This signifies that the carbonyl group is located on the first carbon of the propane chain. Such a structure is also known as a propiophenone derivative, where an ethyl group and a phenyl group are attached to the carbonyl carbon. libretexts.org

Table 1: Comparison of General Ketone Classes
FeatureAliphatic Ketones (e.g., Propan-2-one)Aryl Ketones (e.g., Propiophenone)
Carbonyl Attachment Bonded to two alkyl groups.Bonded to at least one aryl (aromatic) group.
Reactivity Carbonyl carbon is electrophilic.Reactivity is modulated by the aromatic ring's electronic effects.
Typical Synthesis Oxidation of secondary alcohols.Friedel-Crafts acylation of arenes. prepchem.com
Physical State Often volatile liquids at room temperature. spectrabase.comOften higher-boiling liquids or solids. libretexts.org

Structural Classification and Systematic Nomenclature of Ketones with Alkyl and Aryl Substituents

Ketones are broadly classified based on the nature of the organic groups attached to the carbonyl carbon. They can be symmetrical, where the two groups are identical (e.g., acetone), or unsymmetrical, where the groups are different. wikipedia.orgchemicalbook.com this compound is an unsymmetrical ketone, as it is bonded to an ethyl group and a 4-sec-butylphenyl group. It is further classified as an aryl alkyl ketone because it has one aromatic and one aliphatic substituent. cerritos.edu

The systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a precise method for naming complex organic molecules like this compound. The name is deconstructed to describe its exact structure.

Table 2: IUPAC Nomenclature Breakdown for this compound
ComponentMeaning
propan-1-one The parent structure is a three-carbon chain (propan-) with a ketone (-one) functional group located at the first carbon (-1-). This is the propiophenone backbone.
phenyl A phenyl group (a C₆H₅ benzene (B151609) ring) is attached to the carbonyl carbon (position 1) of the propan-1-one chain.
4-sec-butyl A secondary butyl (-CH(CH₃)CH₂CH₃) group is attached to the fourth carbon (4-) of the phenyl ring.
1-(...) This indicates that the entire 4-sec-butylphenyl group is attached to the first position (1-) of the propan-1-one chain.

This systematic naming convention ensures that the structure can be unambiguously drawn from its name, distinguishing it from isomers such as 1-(4-tert-butylphenyl)propan-1-one, where a different butyl isomer is present.

Historical Context of Academic Research on Related Molecular Architectures

The foundational chemistry for synthesizing this compound and related aryl ketones dates back to 1877 with the discovery of the Friedel-Crafts reactions by Charles Friedel and James Crafts. chemguide.co.uk These reactions, comprising alkylation and acylation, established a method to form carbon-carbon bonds with an aromatic ring. chemguide.co.uk

The Friedel-Crafts acylation, in particular, is the cornerstone for preparing aryl ketones. This reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk The reaction introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. A key advantage of the acylation reaction is that the product, an aryl ketone, is deactivated towards further substitution, which prevents the poly-substitution issues often seen in Friedel-Crafts alkylation. chemicalbook.com

Early research focused on simple aromatic substrates like benzene to produce compounds such as acetophenone and propiophenone. libretexts.org Over the decades, the scope of the reaction was expanded to include a wide variety of substituted aromatic rings and acylating agents. The acylation of alkylbenzenes, such as sec-butylbenzene (B1681704), would be the direct precursor reaction for a compound like this compound. The alkyl group on the ring directs the incoming acyl group, typically to the para position due to steric hindrance, leading to the formation of the 4-substituted product. While specific historical records for this compound are not prominent in seminal literature, its synthesis and chemical nature are direct applications of these well-established, century-old principles of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butan-2-ylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWABVQRCRFXTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396226
Record name 1-(4-sec-butylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID30396226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96187-76-7
Record name 1-(4-sec-butylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigations into the Reaction Mechanisms and Chemical Transformations of 1 4 Sec Butylphenyl Propan 1 One

Theoretical Reactivity of the Carbonyl Group in 1-(4-Sec-butylphenyl)propan-1-one

The carbonyl group is a cornerstone of organic reactivity, and its behavior in this compound can be extrapolated from the well-documented chemistry of ketones.

Postulated Nucleophilic Addition Reactions to the Ketone Moiety

The polarized carbon-oxygen double bond of the propanone moiety renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. This would likely follow a standard nucleophilic addition mechanism. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to attack the carbonyl carbon directly. Weaker nucleophiles would likely require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the oxygen atom.

A hypothetical reaction with a generic nucleophile (Nu⁻) is depicted below:

Figure 1: Postulated Nucleophilic Addition to this compound

While specific kinetic or thermodynamic data for such reactions involving this compound are not available, the steric hindrance from the adjacent ethyl group and the electronic effects of the 4-sec-butylphenyl group would influence the reaction rate and equilibrium.

Theoretical Alpha-Proton Acidity and Enolization Pathways

The protons on the carbon atom alpha to the carbonyl group (the methylene (B1212753) group of the propanone chain) are expected to be acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. Treatment with a suitable base would lead to the formation of an enolate. The choice of base and reaction conditions would theoretically influence the regioselectivity of enolate formation if there were different alpha-protons, though in this specific molecule, only one set of enolizable protons exists.

The formation of the enolate would open pathways for various subsequent reactions, such as alkylation or aldol (B89426) condensation, though no specific examples involving this compound have been documented.

Anticipated Chemoselective Reduction and Oxidation Pathways

The carbonyl group of this compound is a prime target for reduction. Standard reducing agents would be expected to convert the ketone to the corresponding secondary alcohol, 1-(4-sec-butylphenyl)propan-1-ol.

Reducing AgentExpected ProductReaction Type
Sodium borohydride (B1222165) (NaBH₄)1-(4-sec-butylphenyl)propan-1-olHydride Reduction
Lithium aluminum hydride (LiAlH₄)1-(4-sec-butylphenyl)propan-1-olHydride Reduction
Catalytic Hydrogenation (e.g., H₂/Pd-C)1-(4-sec-butylphenyl)propan-1-olHydrogenation

Table 1: Predicted Products of Chemoselective Reduction

Furthermore, complete reduction of the carbonyl group to a methylene group could be achieved through methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, which would yield 1-sec-butyl-4-propylbenzene. libretexts.orgmsu.edu

Oxidation of the ketone is generally not a facile reaction under standard conditions. However, under specific and harsh oxidative conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group could potentially occur.

Predicted Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring, substituted with a sec-butyl group and a propanoyl group, is expected to undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents would play a crucial role in determining the position of any new substituent.

Hypothetical Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The sec-butyl group is an ortho-, para-directing activator due to its electron-donating inductive effect. Conversely, the propanoyl group is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group. In a competitive scenario like this, the activating group typically governs the regioselectivity. Therefore, electrophilic attack would be predicted to occur at the positions ortho to the sec-butyl group (and meta to the propanoyl group).

Electrophile (E⁺)Predicted Major Product(s)
Br⁺ (from Br₂/FeBr₃)1-(2-Bromo-4-sec-butylphenyl)propan-1-one
NO₂⁺ (from HNO₃/H₂SO₄)1-(4-sec-Butyl-2-nitrophenyl)propan-1-one
RCO⁺ (from RCOCl/AlCl₃)1-(2-Acyl-4-sec-butylphenyl)propan-1-one

Table 2: Predicted Products of Electrophilic Aromatic Substitution

It is important to note that the steric bulk of the sec-butyl group might influence the ortho/para ratio, potentially favoring substitution at the less hindered ortho position. However, without experimental data, this remains speculative. nih.govucalgary.cacymitquimica.comnih.gov

Speculative Nucleophilic Aromatic Substitution in Substituted Phenyl Systems

Standard nucleophilic aromatic substitution on the phenyl ring of this compound is considered unlikely. This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group, conditions which are not met in this molecule. For a nucleophilic aromatic substitution to occur, the phenyl ring would need to be further modified with appropriate functional groups.

Transformations Involving the Sec-butyl Side Chain

The sec-butyl group, an alkyl substituent on the benzene ring, is susceptible to reactions that target the C-H bonds, particularly at the benzylic position, which is the carbon atom directly attached to the aromatic ring. This increased reactivity is due to the stabilization of radical and cationic intermediates by the adjacent phenyl group.

Oxidative Degradation and Functionalization Studies of the Alkyl Chain

The sec-butyl side chain of this compound can undergo oxidative degradation, a process of significant interest in both synthetic chemistry and metabolic studies. While specific studies on the oxidative degradation of this compound are not extensively documented in publicly available literature, the reactivity of the sec-butyl group can be inferred from studies on similar alkylbenzenes.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. In the case of this compound, the sec-butyl group has a benzylic hydrogen, making it susceptible to such oxidation. The reaction would likely proceed through the formation of a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. This initial C-H bond abstraction is often the rate-determining step. Subsequent oxidation steps would lead to the cleavage of the C-C bonds of the alkyl chain, ultimately forming 4-propanoylbenzoic acid.

It is important to note that the presence of the ketone group on the propanone moiety could also be affected by harsh oxidizing conditions, potentially leading to a mixture of products.

Functionalization of the alkyl chain can also be achieved through more selective methods. For instance, enzymatic hydroxylation, a key process in drug metabolism, often occurs at the benzylic position of alkylbenzenes. While specific data for this compound is scarce, studies on similar compounds suggest that cytochrome P450 enzymes could catalyze the introduction of a hydroxyl group at the benzylic carbon of the sec-butyl chain.

Radical Reactions and Their Mechanistic Implications

The benzylic C-H bond of the sec-butyl group is significantly weaker than other C-H bonds in the molecule, making it a prime target for radical reactions. A classic example is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides.

The mechanism of this reaction involves a radical chain process:

Initiation: The radical initiator generates a bromine radical (Br•) from NBS.

Propagation: The bromine radical abstracts the benzylic hydrogen from the sec-butyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical is the key intermediate that dictates the regioselectivity of the reaction. The unpaired electron in this radical is delocalized over the benzene ring, which accounts for its stability. The newly formed HBr can then react with NBS to produce more Br₂.

Termination: The reaction is terminated by the combination of any two radical species.

The major product of this reaction would be 1-(4-(1-bromo-sec-butyl)phenyl)propan-1-one. This transformation is synthetically valuable as it introduces a functional group onto the alkyl side chain, which can then be used for further chemical modifications.

Detailed Mechanistic Studies of Specific Reactions Involving this compound

Detailed mechanistic studies, including kinetic investigations and the characterization of reaction intermediates and transition states, are essential for a complete understanding of the reactivity of this compound. However, specific experimental data for this compound is limited in the available scientific literature. Therefore, the following sections are based on general principles of physical organic chemistry and data from analogous systems.

Kinetic Investigations and Rate Determinations

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving the sec-butyl side chain of this compound, the rate of reaction is highly dependent on the stability of the intermediate formed.

For instance, in radical bromination, the rate-determining step is the abstraction of the benzylic hydrogen. The rate of this step would be significantly faster than the abstraction of any other hydrogen in the molecule due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical.

The estimated hydroxyl radical reaction rate constant for sec-butylbenzene (B1681704) is 8.5 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This value provides an approximation for the initial rate of atmospheric oxidation of the sec-butyl side chain, which is a crucial parameter in environmental chemistry.

Kinetic isotope effect (KIE) studies, where a hydrogen atom at the benzylic position is replaced by a deuterium (B1214612) atom, could provide further insight into the mechanism. A significant primary KIE (kH/kD > 1) would confirm that the benzylic C-H bond is broken in the rate-determining step of the reaction. For the enzymatic hydroxylation of 4-methylphenylalanine, a large kinetic isotope effect of 10 was observed for the benzylic hydroxylation, suggesting a significant contribution of hydrogen tunneling. nih.gov A similar effect could be anticipated for the enzymatic oxidation of the sec-butyl group in this compound.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but provide invaluable mechanistic information. For reactions of this compound, spectroscopic techniques and computational chemistry are the primary tools for such investigations.

Reaction Intermediates:

Benzylic Radicals: In radical reactions, the key intermediate is the benzylic radical formed by the abstraction of the benzylic hydrogen from the sec-butyl group. This radical could potentially be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. EPR studies on similar radicals have provided detailed information about their electronic structure and conformation. nih.gov

Ketyl Radicals: The propanone moiety can also participate in radical reactions. Under reducing conditions, particularly in photochemical reactions, the carbonyl group can accept an electron to form a ketyl radical anion. nih.gov This intermediate is highly reactive and can undergo various transformations, including dimerization to form pinacols or coupling with other radical species. The formation of ketyl radicals can be studied using techniques like laser flash photolysis.

Transition States:

Transition states are high-energy, transient configurations along the reaction coordinate and cannot be isolated. Their structures are typically inferred from kinetic data or calculated using computational chemistry methods.

For the hydrogen abstraction from the sec-butyl side chain, the transition state would involve the partial breaking of the C-H bond and the partial formation of the new bond with the abstracting species (e.g., a bromine radical). Computational studies on similar systems can provide detailed information about the geometry and energy of these transition states. kaust.edu.samdpi.com

For reactions involving the carbonyl group, such as nucleophilic addition, the transition state would involve the nucleophile approaching the carbonyl carbon and the partial breaking of the C=O pi bond. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Sec Butylphenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of 1-(4-Sec-butylphenyl)propan-1-one.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations, which are critical for assigning the complex spin systems present in the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between the ethyl group protons of the propanone moiety and within the sec-butyl group attached to the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the carbonyl carbon to the protons on the adjacent methylene (B1212753) group and the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. harvard.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~200
Aromatic CH~7.2-7.8~128-135
Aromatic C-R-~140-155
CH₂ (Propanone)~2.9~35
CH₃ (Propanone)~1.1~8
CH (sec-Butyl)~2.6~42
CH₂ (sec-Butyl)~1.6~31
CH₃ (sec-Butyl, terminal)~0.8~12
CH₃ (sec-Butyl, internal)~1.2~22

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Solid-State NMR Spectroscopy for Crystal Structure and Dynamics Research

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can elucidate its structure and dynamics in the crystalline phase. nih.gov For this compound, ssNMR could be employed to study polymorphism, conformational differences between the solution and solid states, and intermolecular packing interactions within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be essential to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, offering crucial clues about its structure. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments. miamioh.edu For this compound (C₁₃H₁₈O), the expected exact mass would be approximately 190.1358 g/mol . nih.govcymitquimica.com This precise measurement helps to confirm the molecular formula and differentiate it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. norman-network.net This technique is invaluable for elucidating fragmentation pathways and confirming the connectivity of atoms within the molecule.

A primary fragmentation pathway for this compound in MS is alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. nih.govlibretexts.org This can result in the formation of characteristic fragment ions. Another potential fragmentation is the loss of the sec-butyl group.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ionm/z (Mass-to-Charge Ratio)Description
[C₁₃H₁₈O]⁺190Molecular Ion (M⁺)
[C₁₀H₁₁O]⁺147Loss of a propyl group
[C₉H₉O]⁺133Loss of a butyl group
[C₇H₇O]⁺105Benzoyl cation
[C₄H₉]⁺57sec-Butyl cation
[C₂H₅]⁺29Ethyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the range of 1680-1700 cm⁻¹. researchgate.net Other key absorbances would include C-H stretching vibrations from the alkyl and aromatic groups, and C=C stretching vibrations from the aromatic ring. researchgate.net

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds, such as the C=C bonds of the phenyl ring, often produce stronger signals. Conformational analysis can also be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=OStretch1680 - 1700
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600
C-HBending1350 - 1480
C-OStretch1200 - 1300

X-ray Crystallography and Single Crystal Diffraction for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azom.comazolifesciences.comsciencemuseum.org.uk This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice. fiveable.me By analyzing the pattern of diffracted X-rays, a detailed electron density map can be constructed, from which the positions of individual atoms, bond lengths, and bond angles can be determined with exceptional accuracy. azom.comjove.com

For this compound, which may exist as a liquid or a low-melting solid at room temperature, the first and most critical step would be the cultivation of a high-quality single crystal suitable for analysis. jst.go.jpcreativebiomart.net This can be a challenging process, often requiring extensive experimentation with various solvents and crystallization conditions. nih.gov

Hypothetical Research Findings:

Were a suitable single crystal of this compound to be obtained and analyzed, X-ray diffraction would provide unequivocal data on its solid-state conformation. Key structural parameters that would be elucidated include:

Molecular Conformation: The precise dihedral angles defining the orientation of the propanone side chain relative to the sec-butylphenyl ring.

Bond Lengths and Angles: Exact measurements for all covalent bonds (C-C, C-H, C=O) and the angles between them, confirming the expected molecular geometry. jove.com

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together in the crystal lattice. This includes identifying any significant non-covalent interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal's stability and physical properties.

Absolute Configuration: For a crystal grown from a single enantiomer, anomalous scattering techniques could be used to determine its absolute stereochemistry (R or S configuration at the chiral center of the sec-butyl group) without ambiguity. nih.gov

As of the current literature survey, no public crystallographic data for this compound has been deposited in structural databases. The following table represents the type of data that would be generated from such an experiment.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Data
Chemical Formula C₁₃H₁₈O
Formula Weight 190.28 g/mol
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions Not Available
Volume (ų) Not Available
Z (Molecules per unit cell) Not Available
Calculated Density (g/cm³) Not Available
Key Bond Lengths (Å) e.g., C=O, C-C(phenyl), C-C(alkyl)
Key Bond Angles (°) e.g., Phenyl-C-C(O), C-C(O)-C

| Key Torsion Angles (°) | e.g., Defining the orientation of the sec-butyl and propanoyl groups |

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be determined through single-crystal X-ray diffraction analysis. No experimental data is currently available.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis of Enantiomers

The presence of a chiral center in the sec-butyl group of this compound means that the molecule exists as a pair of non-superimposable mirror images known as enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules, as they respond differently to polarized light. numberanalytics.comwikipedia.org

Circular Dichroism (CD):

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. photophysics.comjascoeurope.comsmoldyn.org A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Enantiomers will produce CD spectra that are mirror images of each other; where one enantiomer shows a positive peak (a positive Cotton effect), the other will show a negative peak of equal magnitude. jascoeurope.comkud.ac.in

Optical Rotatory Dispersion (ORD):

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.innumberanalytics.com An ORD curve provides information about the stereochemistry of a molecule, and like CD, the curves for a pair of enantiomers are mirror images. The combination of CD and ORD, known as the Cotton effect, is particularly powerful for structural elucidation. jascoeurope.comlibretexts.org

Hypothetical Research Findings:

A study of the individual enantiomers of this compound using chiroptical methods would be critical for their stereochemical assignment.

Enantiomeric Distinction: CD and ORD spectroscopy would provide a definitive "fingerprint" for each enantiomer. numberanalytics.com The sign of the Cotton effect associated with the electronic transitions of the molecule's chromophores (the phenyl ring and the carbonyl group) would allow for the differentiation between the (R)- and (S)-enantiomers. libretexts.org

Determination of Absolute Configuration: While empirical, the data obtained can often be correlated with the absolute configuration of the molecule through established rules (e.g., the Octant Rule for ketones) or by comparison with the spectra of structurally similar compounds of known configuration. For a definitive assignment, experimental spectra would be compared to spectra predicted by quantum mechanical calculations. nih.gov

Enantiomeric Purity Analysis: CD detectors can be coupled with techniques like High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric purity of a sample. nih.gov

Currently, there are no published chiroptical data for the enantiomers of this compound. The tables below illustrate the kind of data that would be obtained from such analyses.

Table 2: Hypothetical Circular Dichroism Data for Enantiomers of this compound

Enantiomer Wavelength of Maxima (λₘₐₓ, nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-1-(4-sec-butylphenyl)propan-1-one Not Available Not Available

| (S)-1-(4-sec-butylphenyl)propan-1-one | Not Available | Not Available |

Note: This table is a representation of the expected data format. The specific values are not available in the absence of experimental studies.

Table 3: Hypothetical Optical Rotatory Dispersion Data for Enantiomers of this compound

Enantiomer Wavelength (nm) Specific Rotation [α] (deg)
(R)-1-(4-sec-butylphenyl)propan-1-one 589 (Sodium D-line) Not Available
Peak Not Available
Trough Not Available
(S)-1-(4-sec-butylphenyl)propan-1-one 589 (Sodium D-line) Not Available
Peak Not Available

Note: This table is a representation of the expected data format. The specific values are not available in the absence of experimental studies.

Theoretical and Computational Investigations of 1 4 Sec Butylphenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These calculations allow for the detailed examination of a molecule's electronic structure and the prediction of its properties. For 1-(4-sec-butylphenyl)propan-1-one, methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electron-accepting capabilities.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group of the propanone moiety, which is a common feature for such aromatic ketones.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic ketones.)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Quantum chemical calculations are also powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus within the molecule's electronic environment. By comparing calculated shifts with experimental data, the molecular structure can be confirmed.

IR Frequencies: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone group would be a key feature.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. For this compound, transitions involving the π-electrons of the aromatic ring and the n-electrons of the carbonyl oxygen are expected.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and represents typical predicted values.)

Spectroscopic TechniquePredicted Key FeaturePredicted Value
¹H NMRAromatic Protons7.2-7.8 ppm
¹³C NMRCarbonyl Carbon~200 ppm
IRC=O Stretch~1685 cm⁻¹
UV-Visπ → π* transition~250 nm

Conformational Analysis and Potential Energy Landscapes

For this compound, the rotation around the single bond connecting the sec-butyl group to the phenyl ring, and the bond between the phenyl ring and the carbonyl carbon, leads to different spatial arrangements or conformers. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. This allows for the identification of the most stable conformer (the one with the lowest energy) and other low-energy conformers that may be present at room temperature.

While static calculations provide information about specific conformers, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. frontiersin.org MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. youtube.com This approach allows for a broader exploration of the conformational space, providing insights into the flexibility of the molecule and the transitions between different conformations. For this compound, MD simulations can reveal how the sec-butyl group and the propanone side chain move and interact with their surroundings.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also instrumental in studying chemical reactions. By modeling the reaction pathway, researchers can understand the mechanism of a reaction, identify intermediate structures, and determine the energy barriers that control the reaction rate.

For this compound, a potential reaction of interest could be the reduction of the ketone to an alcohol. Computational methods can be used to model the approach of a reducing agent to the carbonyl carbon. The transition state of this reaction, which is the highest energy point along the reaction coordinate, can be located and characterized. The energy of this transition state relative to the reactants determines the activation energy of the reaction. Understanding these reaction pathways at a molecular level is fundamental for controlling chemical transformations and designing new synthetic routes.

Structure-Reactivity Relationship Predictions through Computational Methods

Computational chemistry provides a powerful lens for predicting the reactivity of molecules like this compound by elucidating the relationship between its electronic structure and chemical behavior. Through methods such as Density Functional Theory (DFT), chemists can model the molecule's properties and anticipate its reactivity towards various reagents. These theoretical investigations offer insights into reaction mechanisms and can guide the synthesis and application of such compounds.

At the heart of structure-reactivity predictions lies the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile. Conversely, the energy of the LUMO indicates its capacity to accept electrons, thus acting as an electrophile. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally suggesting higher reactivity. For this compound, the electron-donating sec-butyl group is expected to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within a molecule. libretexts.org These maps are color-coded to indicate regions of negative and positive electrostatic potential. youtube.com In this compound, the oxygen atom of the carbonyl group is anticipated to be a region of high electron density (colored red in an MEP map), highlighting its potential as a site for nucleophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the aromatic ring and the sec-butyl group would exhibit a positive potential (colored blue). researchgate.net

Predicted Reactivity Descriptors for this compound and Related Compounds

To illustrate the expected electronic properties of this compound, the following table presents theoretical values for propiophenone (B1677668), which serves as a parent compound, and predicted values for the title compound. The introduction of the sec-butyl group is expected to influence these parameters.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Propiophenone-6.5-1.84.72.9
This compound (Predicted)-6.3-1.74.63.1

Note: The values for propiophenone are typical literature values obtained from DFT calculations. The values for this compound are predicted based on the expected electronic effects of the sec-butyl substituent.

Interpretation of Computational Data

Derivatization and Functionalization Strategies Based on 1 4 Sec Butylphenyl Propan 1 One

Chemical Modification of the Propanone Moiety

The carbonyl group of the propanone moiety is a primary site for chemical reactions, enabling the synthesis of a diverse array of derivatives.

Formation of Oximes, Hydrazones, and Other Carbonyl Derivatives

The reaction of 1-(4-sec-butylphenyl)propan-1-one with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides a straightforward method for the synthesis of oximes and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration.

The formation of an oxime from this compound involves its reaction with hydroxylamine (NH₂OH), usually in the presence of a weak acid or base as a catalyst. The resulting oxime can exist as E/Z isomers due to the restricted rotation around the C=N double bond.

Similarly, hydrazones are synthesized by reacting the ketone with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). The choice of the hydrazine reagent can be used to introduce further functionality into the molecule. These derivatives are often crystalline solids and have historically been used for the characterization of ketones.

DerivativeReagentTypical ConditionsProduct Structure
OximeHydroxylamine (NH₂OH·HCl)Ethanol, Pyridine, Reflux
HydrazoneHydrazine (N₂H₄)Ethanol, Acetic Acid (cat.), Reflux
PhenylhydrazonePhenylhydrazineEthanol, Acetic Acid (cat.), Reflux

This table presents illustrative examples of carbonyl derivatization reactions.

Alpha-Functionalization via Enolate and Enamine Chemistry

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles to introduce new functional groups at the α-position.

Enolate Chemistry: The formation of an enolate is typically achieved by using a strong base, such as lithium diisopropylamide (LDA). The resulting enolate of this compound can then be reacted with electrophiles like alkyl halides for α-alkylation or with sources of halogens for α-halogenation.

Enamine Chemistry (Stork Enamine Synthesis): An alternative to direct enolate alkylation is the Stork enamine synthesis. google.comwikipedia.orglibretexts.orgmychemblog.com This method involves the reaction of this compound with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. google.comwikipedia.orglibretexts.orgmychemblog.com The enamine is a nucleophilic species that can react with a variety of electrophiles, including alkyl halides and acyl halides. mychemblog.com Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now functionalized at the α-position. google.commychemblog.com This method offers milder reaction conditions compared to direct enolate alkylation and can provide better selectivity. wikipedia.org

Reaction TypeReagentsProduct Type
α-Alkylation (Enolate)1. LDA, THF, -78 °C; 2. R-Xα-Alkyl ketone
α-Halogenation (Enolate)1. LDA, THF, -78 °C; 2. NBS or Br₂α-Halo ketone
α-Alkylation (Enamine)1. Secondary Amine, H⁺; 2. R-X; 3. H₃O⁺α-Alkyl ketone
α-Acylation (Enamine)1. Secondary Amine, H⁺; 2. RCOCl; 3. H₃O⁺β-Diketone

This table provides a summary of common α-functionalization strategies.

Functionalization of the Phenyl Ring

The phenyl ring of this compound is another key site for introducing functional groups, which can significantly alter the electronic and steric properties of the molecule.

Regioselective Aromatic Substitutions and Functional Group Introductions

Electrophilic aromatic substitution (EAS) reactions are a fundamental tool for the functionalization of the phenyl ring. The existing sec-butyl and propanoyl groups on the ring direct the position of incoming electrophiles. The sec-butyl group is an ortho, para-directing activator, while the propanoyl group is a meta-directing deactivator. The interplay of these two groups determines the regioselectivity of the substitution. Generally, the activating effect of the alkyl group will dominate, directing incoming electrophiles to the positions ortho to the sec-butyl group (and meta to the propanoyl group).

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating effect of the existing acyl group can make these reactions challenging.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(4-sec-Butyl-3-nitrophenyl)propan-1-one
BrominationBr₂, FeBr₃1-(3-Bromo-4-sec-butylphenyl)propan-1-one

This table illustrates the expected major products of electrophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling for Aryl Modifications

For more complex modifications of the phenyl ring, palladium-catalyzed cross-coupling reactions are invaluable. These reactions typically require the prior introduction of a halide (e.g., bromine or iodine) onto the phenyl ring via electrophilic aromatic substitution. The resulting aryl halide can then participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide derivative of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. cardiff.ac.uk This method is highly versatile for the formation of carbon-carbon bonds, allowing for the introduction of new aryl or vinyl groups.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes attached to the phenyl ring.

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, BaseBiaryl derivative
Heck-MizorokiAlkenePd(OAc)₂, PPh₃, BaseAryl-substituted alkene

This table summarizes key palladium-catalyzed cross-coupling reactions for aryl modification.

Transformations of the Sec-butyl Group

The sec-butyl group, while generally less reactive than the other functional moieties, can also be a site for chemical transformation, primarily through oxidation or dehydrogenation reactions.

Oxidation: The benzylic position of the sec-butyl group (the carbon atom directly attached to the phenyl ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain at the benzylic position to yield 4-propanoylbenzoic acid. researchgate.netresearchgate.net Milder and more selective oxidation conditions can potentially lead to the formation of a secondary alcohol or a ketone at the benzylic position. For instance, the oxidation of sec-butylbenzene (B1681704) to sec-butylbenzene hydroperoxide is a known industrial process. organicchemistrytutor.com

Dehydrogenation: Catalytic dehydrogenation can be employed to introduce unsaturation into the sec-butyl group, potentially forming a butenyl or butadienyl substituent. This transformation typically requires high temperatures and a suitable catalyst, such as platinum or palladium on a solid support.

TransformationReagents/ConditionsProduct
Oxidation (strong)KMnO₄, H₂O, Heat4-Propanoylbenzoic acid
DehydrogenationPt/C or Pd/C, High Temperature1-(4-(But-1-en-2-yl)phenyl)propan-1-one and other isomers

This table outlines potential transformations of the sec-butyl group.

Stereoselective Modifications of the Chiral Center

The reduction of the prochiral ketone in this compound to the corresponding alcohol, 1-(4-sec-butylphenyl)propan-1-ol, creates a new stereocenter. Achieving high enantioselectivity in this transformation is a key objective for the synthesis of chiral molecules. Various methods for the asymmetric reduction of prochiral ketones, particularly aryl alkyl ketones, have been developed and can be applied to this specific substrate.

Catalytic Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. Catalysts based on ruthenium, rhodium, and iridium, in combination with chiral ligands, have demonstrated high efficiency and enantioselectivity for a wide range of substrates. For propiophenone (B1677668) derivatives, which are structurally analogous to this compound, several effective catalytic systems have been reported. These systems typically involve a metal precursor and a chiral phosphine (B1218219) ligand. The choice of ligand and reaction conditions can influence the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the corresponding alcohol. For instance, Noyori-type catalysts, which utilize a Ru(II)-diphosphine-diamine complex, are well-known for their exceptional performance in the asymmetric hydrogenation of ketones.

Biocatalytic Reductions:

Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of prochiral ketones. mdpi.com A wide variety of ADHs from different microorganisms can catalyze the reduction of aryl alkyl ketones with high enantioselectivity, often under mild reaction conditions in aqueous media. The stereochemical outcome of the reduction is dependent on the specific enzyme used, with different enzymes affording either the (R)- or (S)-alcohol. The use of whole-cell biocatalysts or isolated enzymes can be employed. For example, studies on the bioreduction of acetophenone (B1666503) derivatives using plant cells, such as from Lens culinaris (lentil), have shown the potential to produce chiral alcohols with good enantiomeric excess. researchgate.netgoogle.com

Catalyst/Reagent TypeExample Catalyst/EnzymePotential ProductExpected Enantioselectivity
Catalytic Hydrogenation Ru-BINAP-Diamine Complex(R)- or (S)-1-(4-sec-butylphenyl)propan-1-olHigh (often >95% ee)
Catalytic Hydrogenation Rh-Chiral Phosphine Complex(R)- or (S)-1-(4-sec-butylphenyl)propan-1-olModerate to High
Biocatalysis Alcohol Dehydrogenase (ADH)(R)- or (S)-1-(4-sec-butylphenyl)propan-1-olGenerally High to Excellent
Stoichiometric Reagents Chiral Borane Reagents(R)- or (S)-1-(4-sec-butylphenyl)propan-1-olHigh

Oxidative and Reductive Transformations of the Alkyl Chain

The alkyl substituents on the phenyl ring and the ketone side chain of this compound are amenable to various oxidative and reductive transformations. These reactions can lead to a range of functionalized derivatives.

Oxidative Transformations:

The sec-butyl group attached to the phenyl ring is a primary site for oxidation. A well-documented industrial process involves the oxidation of sec-butylbenzene to produce phenol (B47542) and methyl ethyl ketone (MEK). google.comgoogle.com This process typically proceeds via the formation of sec-butylbenzene hydroperoxide, which is then cleaved, often under acidic conditions, to yield the final products. This reaction pathway highlights the potential for selective oxidation at the benzylic position of the sec-butyl group. The oxidation of the sec-butylbenzene moiety can be carried out using an oxygen-containing gas at elevated temperatures and pressures. google.comgoogle.com

Furthermore, the ethyl group of the propan-1-one side chain can also be a target for oxidation. Strong oxidizing agents, such as potassium permanganate, can potentially oxidize the alkyl side chain of alkylbenzenes to a carboxylic acid group. libretexts.org In the case of this compound, this could lead to the formation of 4-sec-butylbenzoic acid under vigorous conditions. Milder and more selective oxidation methods, including biocatalytic approaches using enzymes like monooxygenases, could potentially lead to the hydroxylation of the alkyl chain at specific positions. nih.gov

Reductive Transformations:

The aromatic ring of this compound can undergo reduction under certain conditions. Catalytic hydrogenation using catalysts such as rhodium on carbon or ruthenium can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. The conditions required for arene hydrogenation are typically more forcing than those for ketone reduction, involving higher pressures and temperatures.

The carbonyl group of the propan-1-one moiety can be completely reduced to a methylene (B1212753) group (CH2) through methods such as the Wolff-Kishner or Clemmensen reduction. This would transform this compound into 1-(4-sec-butylphenyl)propane.

Transformation TypeReagent/CatalystFunctional Group TargetedPotential Product(s)
Oxidation O2, high T/Psec-butyl group4-sec-butylphenyl hydroperoxide
Oxidation/Cleavage Acid catalyst4-sec-butylphenyl hydroperoxidePhenol and Methyl Ethyl Ketone
Oxidation KMnO4Propan-1-one side chain4-sec-butylbenzoic acid
Reduction H2, Rh/C or RuAromatic ring1-(4-sec-butylcyclohexyl)propan-1-one
Reduction Wolff-Kishner or ClemmensenCarbonyl group1-(4-sec-butylphenyl)propane

1 4 Sec Butylphenyl Propan 1 One As a Key Synthetic Intermediate in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of 1-(4-sec-butylphenyl)propan-1-one provides a key starting point for the synthesis of more intricate organic molecules. The presence of a reactive ketone carbonyl group, an aromatic ring amenable to electrophilic substitution, and benzylic protons that can be functionalized, offers multiple avenues for molecular elaboration.

Although specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not widely reported in publicly accessible literature, its potential is evident. Ketones of this type are classical precursors for a variety of fundamental organic reactions. For instance, reactions such as the Wittig, Horner-Wadsworth-Emmons, or Grignard reactions at the carbonyl group can be employed to extend the carbon chain and introduce new functional groups. The aromatic ring can undergo reactions like nitration, halogenation, or Friedel-Crafts acylation to introduce further substituents, thereby increasing molecular complexity.

Precursor for Advanced Chemical Scaffolds and Building Blocks

The transformation of this compound can lead to the formation of various advanced chemical scaffolds, which are core structures of different classes of compounds. These scaffolds can then be further diversified to create libraries of molecules for screening in drug discovery and materials science.

One of the most direct applications of this compound is as a precursor to other valuable building blocks. For example, reduction of the ketone can yield the corresponding alcohol, 1-(4-sec-butylphenyl)propan-1-ol, a chiral center that can be exploited in further synthetic steps. Oxidation of the ethyl group, though challenging, could lead to carboxylic acid derivatives.

Furthermore, the propiophenone (B1677668) moiety is a known precursor for the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. google.com For instance, condensation reactions with hydrazines, hydroxylamines, or other bifunctional reagents can lead to the formation of pyrazoles, isoxazoles, and other important heterocyclic systems. While specific examples with the sec-butyl substituent are not prevalent in literature, the underlying chemistry is well-established for analogous propiophenones.

Contribution to the Synthesis of Chiral Compounds and Enantioselective Methodologies

The carbonyl group in this compound is a prochiral center, making it an excellent substrate for asymmetric transformations to generate chiral molecules. The synthesis of enantiomerically pure or enriched compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

A key transformation in this context is the enantioselective reduction of the ketone to produce the corresponding chiral alcohol, 1-(4-sec-butylphenyl)propan-1-ol. This can be achieved using a variety of chiral catalysts, including those based on transition metals with chiral ligands or through biocatalysis using enzymes like ketoreductases.

Another significant application is the synthesis of chiral amines. The reductive amination of this compound, or its conversion to an intermediate oxime followed by reduction, can yield the chiral amine 1-(4-sec-butylphenyl)propan-1-amine. researchgate.net The use of chiral auxiliaries or chiral catalysts during this process can direct the stereochemical outcome, leading to the selective formation of one enantiomer. Chiral amines are a critical component in a vast number of pharmaceuticals and agrochemicals. orgsyn.orggoogle.com

PrecursorReaction TypeChiral ProductPotential Significance
This compoundEnantioselective Reduction(R)- or (S)-1-(4-Sec-butylphenyl)propan-1-olIntermediate for chiral drugs, chiral ligands
This compoundReductive Amination(R)- or (S)-1-(4-Sec-butylphenyl)propan-1-amineBuilding block for pharmaceuticals and agrochemicals

Role in the Preparation of Precursors for Polymer and Material Science Research

The structural features of this compound also suggest its potential as a precursor in the field of polymer and material science. The introduction of polymerizable groups onto this molecule can lead to the formation of novel monomers.

For example, the aromatic ring could be functionalized with groups such as vinyl or styrenyl moieties, which can then undergo polymerization to create polymers with specific properties imparted by the sec-butylphenyl group. The sec-butyl group itself can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics.

Furthermore, derivatives of this compound could potentially be used in the synthesis of liquid crystals. The rod-like shape of the molecule, which can be further enhanced through derivatization, is a common feature of mesogenic compounds. While direct reports are scarce, the general structure is analogous to known precursors for liquid crystalline materials.

Emerging Research Avenues and Future Directions in the Study of 1 4 Sec Butylphenyl Propan 1 One

Development of Novel Catalytic Transformations Specific to the Compound

The development of novel catalytic transformations for 1-(4-sec-butylphenyl)propan-1-one is a primary avenue for future research, aiming to enhance synthetic efficiency, selectivity, and the creation of novel derivatives. A key area of interest is the catalytic C-H activation of the sec-butyl group or the aromatic ring, which would allow for direct functionalization without the need for pre-installed reactive handles. nih.govnih.gov Research into ternary hybrid catalyst systems, combining photoredox, thiophosphoric imide, and titanium complex catalysts, has shown success in the intermolecular addition of organic molecules to ketones through sp3 C-H bond activation, a methodology that could be adapted for this compound. nih.gov

Furthermore, iridium-catalyzed reduction of related propiophenones has been demonstrated, offering a pathway to chiral alcohols with high stereoselectivity. rsc.org Applying such catalytic reduction methods to this compound could generate valuable chiral building blocks. Photocatalytic approaches, which utilize visible light to drive chemical reactions, also present a compelling research direction. nih.gov For instance, photocatalytic diastereoselective annulation strategies could be explored to construct complex heterocyclic structures from this ketone precursor. nih.gov The development of new catalysts, such as those with dual metal cores like copper ions supported on polymeric carbon nitride, could also offer enhanced efficiency and selectivity for cross-coupling reactions involving this ketone. sciencedaily.com

Exploration of Bio-inspired Synthetic Routes and Biocatalytic Approaches

The growing emphasis on green chemistry has spurred interest in bio-inspired and biocatalytic synthetic methods. For this compound, this could involve the use of whole-cell biocatalysts or isolated enzymes to perform selective transformations. tandfonline.comrsc.org Asymmetric bioreduction of aromatic ketones using microorganisms like Lactobacillus senmaizukei has been shown to produce optically active alcohols with high enantioselectivity and good yields. tandfonline.com This approach offers an environmentally friendly alternative to traditional chemical reductants for the synthesis of chiral derivatives of this compound.

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, represent another promising frontier. nih.gov The development of in vitro multi-enzyme systems for the reduction of carboxylic acids to aldehydes, with full cofactor recycling, showcases the potential for complex, one-pot biocatalytic transformations. nih.gov While the target compound is a ketone, similar principles could be applied to its derivatives or precursors. The use of transketolase enzymes for asymmetric carbon-carbon bond formation could also be explored to build more complex structures from aldehyde derivatives of the parent compound. ucl.ac.uk The overarching goal of this research avenue is to develop sustainable and highly selective synthetic routes to valuable derivatives of this compound. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling is a powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes. For this compound, density functional theory (DFT) calculations could be employed to investigate its thermodynamic and electrochemical properties, potentially identifying applications in areas like organic electronics or battery materials. nih.gov Such studies have been used to systematically design ketone derivatives of aromatic molecules for use as positive electrode materials in lithium-ion batteries. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool, particularly if derivatives of this compound are explored for biological applications. nih.govnih.govderpharmachemica.comscilit.com QSAR models can correlate the structural features of a series of compounds with their biological activity, providing insights for the design of more potent molecules. nih.gov These models can help identify which structural modifications to the this compound scaffold are most likely to lead to desired properties. Molecular modeling can also be used to visualize the three-dimensional shapes of molecules and their interactions, aiding in the design of new catalysts and the prediction of stereochemical outcomes of reactions. ncert.nic.in The integration of computational modeling with experimental work can create a synergistic workflow, where computational predictions guide experimental efforts, leading to more efficient discovery and optimization of new materials and molecules derived from this compound. marijuanamoment.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. numberanalytics.com Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch processes. rsc.orgacs.orgacs.org The Friedel-Crafts acylation, a key reaction for the synthesis of aromatic ketones like this compound, has been successfully adapted to flow chemistry, demonstrating the feasibility of this approach. numberanalytics.comrsc.orgacs.orgthieme-connect.com

Automated synthesis platforms can further accelerate the research and development process by enabling high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. sigmaaldrich.comchemspeed.comacs.org These platforms can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.com By combining the synthesis of this compound with an automated platform, researchers could efficiently explore a wide range of reaction conditions and generate a diverse set of derivatives for further study. This approach not only enhances productivity but also allows for the systematic exploration of the chemical space around this compound, potentially leading to the discovery of new molecules with valuable properties. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-sec-butylphenyl)propan-1-one in academic laboratories?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where sec-butylbenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions by controlling temperature (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 molar ratio of aryl substrate to acyl chloride). Post-reaction purification typically involves neutralization, extraction with dichloromethane, and column chromatography using silica gel (hexane/ethyl acetate gradient). Similar protocols for structurally analogous ketones, such as 4-methylpropiophenone, have been validated .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sec-butyl group’s branching and ketone placement. Compare chemical shifts with analogs like 1-(4-methylphenyl)propan-1-one (δ ~2.5 ppm for carbonyl-adjacent CH₂) .
  • IR Spectroscopy : Identify the carbonyl stretch (~1680–1720 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹ for para-substitution) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers ensure purity and reproducibility in synthesis?

  • Methodology :

  • Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for high-purity isolates.
  • Monitor reactions via TLC (silica gel GF₂₅₄, UV detection) and validate purity with melting point analysis or differential scanning calorimetry (DSC).
  • Reference standardized protocols for structurally related aryl ketones, such as those in electrocarboxylation studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles. For example, SHELX’s robust handling of twinned or high-resolution data ensures accurate structural models .
  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations). Discrepancies may indicate conformational flexibility or crystal packing effects .
  • Dynamic NMR : Apply variable-temperature NMR to detect hindered rotation in the sec-butyl group, which may explain split peaks in room-temperature spectra.

Q. What strategies optimize the compound’s reactivity in catalytic asymmetric reactions?

  • Methodology :

  • Chiral Catalysts : Screen chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective reductions or alkylations.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) to enhance ketone electrophilicity.
  • Computational Modeling : Use DFT (e.g., Gaussian 09) to predict transition states and identify steric effects from the sec-butyl group. Refer to studies on analogous propiophenones for mechanistic insights .

Q. How can researchers evaluate the compound’s potential biological activity?

  • Methodology :

  • In Vitro Assays :
  • Antioxidant Activity : DPPH radical scavenging assay; compare IC₅₀ values with phloretin (a structurally related dihydrochalcone with known activity) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria; use 4-methylpropiophenone derivatives as controls .
  • ADMET Profiling : Predict pharmacokinetics using SwissADME or similar tools, focusing on logP (lipophilicity) and metabolic stability.

Q. What computational approaches predict the compound’s stability under varying pH conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water at pH 2–12 using GROMACS. Monitor ketone hydration or sec-butyl group conformational changes.
  • pKa Estimation : Use ChemAxon or SPARC to calculate acid dissociation constants, critical for understanding hydrolysis pathways. Validate with experimental UV-Vis titration .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study substituent effects on the aryl ring?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Synthesize analogs with varying para-substituents (e.g., -OMe, -Cl) and compare reactivity/biological activity.
  • Kinetic Studies : Monitor reaction rates (e.g., nucleophilic additions) via stopped-flow spectroscopy. Correlate electronic effects (Hammett σ constants) with rate constants .

Q. What advanced techniques validate the compound’s role as a synthetic intermediate?

  • Methodology :

  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings to functionalize the aryl ring. Optimize conditions (e.g., ligand choice, base) based on steric hindrance from the sec-butyl group.
  • Single-Crystal Analysis : Confirm regioselectivity in derivatives via X-ray diffraction. SHELXD’s dual-space algorithms are particularly effective for solving complex structures .

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